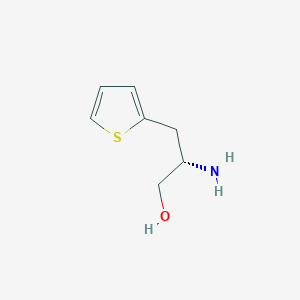
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is an organic compound that features an amino group, a thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of thiophene-2-carbaldehyde with a chiral amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-thiophen-2-ylpropan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(2S)-2-amino-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a thiophene ring.
Uniqueness
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol, a thiophene derivative, has garnered attention in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features an amino group, a hydroxyl group, and a thiophene ring, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Thiophene derivatives have been investigated for their antimicrobial activity. Studies suggest that compounds like this compound could serve as effective agents against various bacterial strains due to their ability to disrupt cellular processes .
Anticancer Potential
Recent research has highlighted the potential of thiophene-based compounds in cancer treatment. The modulation of specific signaling pathways by these compounds may inhibit tumor growth and proliferation . While direct evidence for this compound is still emerging, its structural characteristics align with those of known anticancer agents.
Case Studies
- Enzyme Interaction Studies : A study explored the interaction of thiophene derivatives with lysosomal phospholipase A2 (LPLA2), revealing that certain compounds could inhibit this enzyme, which is implicated in phospholipidosis—a condition associated with drug toxicity . Although this compound was not specifically tested, its structural analogs exhibited similar inhibition profiles.
- Pharmacological Screening : In a pharmacological screening of various thiophene derivatives, compounds were evaluated for their effects on cellular viability and proliferation in cancer cell lines. Results indicated that certain modifications to the thiophene ring significantly enhanced biological activity .
Data Table: Biological Activities of Thiophene Derivatives
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1 |
InChI Key |
LKMKVVNGSUXRQB-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](CO)N |
Canonical SMILES |
C1=CSC(=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















